4-hydroxy-3-methoxybenzaldehyde (2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)hydrazone
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Overview
Description
4-hydroxy-3-methoxybenzaldehyde (2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)hydrazone is a complex organic compound with the molecular formula C18H18N4O2S and a molecular weight of 354.434 g/mol . This compound is known for its unique structure, which combines a benzaldehyde derivative with a cyclopenta-thieno-pyrimidine moiety, making it a subject of interest in various scientific fields.
Preparation Methods
The synthesis of 4-hydroxy-3-methoxybenzaldehyde (2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)hydrazone typically involves the condensation of 4-hydroxy-3-methoxybenzaldehyde with 2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl hydrazine under controlled conditions . The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalyst to facilitate the condensation process. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert it into alcohols or amines, depending on the reagents used.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-hydroxy-3-methoxybenzaldehyde (2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)hydrazone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing into its potential therapeutic uses, including as an anticancer agent.
Industry: It may be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar compounds include other benzaldehyde derivatives and cyclopenta-thieno-pyrimidine derivatives. What sets 4-hydroxy-3-methoxybenzaldehyde (2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)hydrazone apart is its unique combination of these two moieties, which may confer distinct chemical and biological properties . Some similar compounds include:
- 4-hydroxy-3-methoxybenzaldehyde (4-nitrophenyl)hydrazone
- 4-hydroxy-3-methoxybenzaldehyde (6-oxo-3-(4-(pentyloxy)phenyl)-1,6-dihydro-4-pyridazinyl)hydrazone .
Properties
Molecular Formula |
C18H18N4O2S |
---|---|
Molecular Weight |
354.4 g/mol |
IUPAC Name |
2-methoxy-4-[(E)-[(10-methyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),8,10-tetraen-12-yl)hydrazinylidene]methyl]phenol |
InChI |
InChI=1S/C18H18N4O2S/c1-10-20-17(16-12-4-3-5-15(12)25-18(16)21-10)22-19-9-11-6-7-13(23)14(8-11)24-2/h6-9,23H,3-5H2,1-2H3,(H,20,21,22)/b19-9+ |
InChI Key |
UVMYTSNHJNVKGQ-DJKKODMXSA-N |
Isomeric SMILES |
CC1=NC(=C2C3=C(CCC3)SC2=N1)N/N=C/C4=CC(=C(C=C4)O)OC |
Canonical SMILES |
CC1=NC(=C2C3=C(CCC3)SC2=N1)NN=CC4=CC(=C(C=C4)O)OC |
Origin of Product |
United States |
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